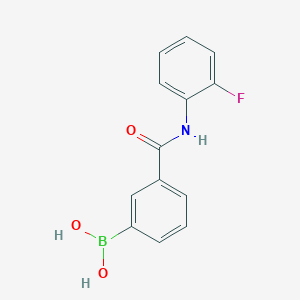

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFWVITXDBHCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660279 | |

| Record name | {3-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-35-4 | |

| Record name | B-[3-[[(2-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Amide Bond Formation via Carbamoylation

The key step is coupling a 2-fluorophenyl amine with a 3-carboxyphenylboronic acid or its derivative. This can be achieved by:

- Activation of the carboxylic acid group (e.g., via pivaloyl chloride mixed anhydride formation) followed by reaction with the amine to form the amide bond.

- Use of coupling reagents or mixed anhydrides to facilitate amide bond formation without racemization or side reactions.

- A method described for related nicotinamide derivatives involves cooling to 0 °C, addition of pivaloyl chloride and triethylamine to form a mixed anhydride intermediate, which is then coupled with fluorinated anilines under heating to yield the carbamoyl product. The boronic acid moiety is protected as a neopentyl boronate ester during this step and later liberated by exposure to water.

Installation and Protection of Boronic Acid

Boronic acid groups are sensitive and prone to side reactions; thus, protection as esters (e.g., pinacol or neopentyl boronate esters) is common during synthesis.

- Protected boronate esters are introduced via palladium-catalyzed borylation or Suzuki coupling of aryl halides with bis(pinacolato)diboron or related reagents.

- After completing other synthetic steps, the boronate ester is hydrolyzed to the free boronic acid by aqueous workup.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most widely used method to construct the arylboronic acid framework:

- Aryl halides (e.g., bromides or iodides) are coupled with boronic acid derivatives under palladium catalysis.

- Common catalysts include tetrakis(triphenylphosphine)palladium(0), palladium acetate with phosphine ligands, or bis(diphenylphosphino)ferrocene palladium complexes.

- Bases such as potassium carbonate or sodium carbonate in mixed solvents (water/organic solvents like ethanol, DMF, toluene) facilitate the coupling.

- Reaction temperatures range from room temperature to reflux (50–120 °C) depending on substrate reactivity.

Typical conditions and yields:

Alternative Synthetic Routes for Fluorinated Arylboronic Acids

- A patented method for 3-amino-4-fluorophenylboronic acid involves bromination of o-fluoronitrobenzene, reduction to fluoro-bromaniline, and subsequent coupling with tetrahydroxy diboron reagents under palladium catalysis. This approach yields high purity products suitable for scale-up.

- This method avoids unstable nitration steps and uses readily available raw materials, offering cost-effective and industrially scalable synthesis.

Summary Table of Key Synthetic Steps and Conditions

Research Findings and Notes

- The use of neopentyl boronate esters as protecting groups for boronic acids during amide bond formation is effective in preventing side reactions and facilitating purification.

- Palladium-catalyzed cross-coupling reactions remain the gold standard for installing boronic acid groups on aromatic rings, with catalyst and base choice significantly influencing yield and reaction time.

- Fluorinated aromatic systems require careful control of reaction conditions due to electronic effects influencing reactivity and regioselectivity.

- Industrially viable methods favor routes avoiding unstable intermediates such as nitrated fluorobenzenes and employ brominated intermediates with robust catalytic systems.

Análisis De Reacciones Químicas

Types of Reactions

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, amines, and substituted phenyl derivatives. These products can be further utilized in various chemical syntheses and applications.

Aplicaciones Científicas De Investigación

1.1. Glucose-responsive Drug Delivery Systems

One of the most notable applications of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is in the development of glucose-responsive drug delivery systems. These systems utilize the unique property of boronic acids to form reversible covalent bonds with diols, such as glucose. This interaction allows for controlled release of therapeutic agents based on blood glucose levels.

Case Study: Microneedle Patches

- A study published in Nature Biomedical Engineering demonstrated the efficacy of microneedle patches incorporating this compound for dual hormone delivery (insulin and glucagon). The patches effectively managed blood glucose levels in diabetic mouse models, showcasing their potential for real-world diabetes management applications.

1.2. Fluorescent Probes for Biological Imaging

The compound serves as a building block for fluorescent probes used in biological imaging. These probes can provide real-time monitoring of glucose levels and other biomolecules in physiological environments.

Case Study: Development of Fluorescent Probes

- Research highlighted the synthesis of fluorescent probes that utilize this compound to achieve high sensitivity in detecting glucose levels, which is crucial for monitoring diabetic patients.

1.3. Antibacterial and Antioxidative Properties

The compound exhibits promising antibacterial and antioxidative properties, making it suitable for applications in wound healing and infection control.

Case Study: Self-healing Hydrogels

- Investigations into hydrogels containing this compound demonstrated accelerated wound healing processes in diabetic conditions by mitigating oxidative stress and providing antibacterial effects.

2.1. Synthesis of Advanced Materials

This compound is utilized as a building block in the synthesis of complex organic molecules and polymers, contributing to the development of advanced materials with tailored properties.

| Application | Description |

|---|---|

| Polymer Synthesis | Used in creating polymers with specific functionalities for drug delivery systems. |

| Coatings | Employed in the production of advanced coatings that require specific chemical interactions. |

3.1. Enzyme Inhibition Studies

Boronic acids have been explored for their ability to inhibit various enzymes and receptors involved in disease processes, making them valuable in pharmacological research.

Case Study: CXCR Antagonists

Mecanismo De Acción

The mechanism of action of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The (2-fluorophenyl)carbamoyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparación Con Compuestos Similares

Structural Analogues with Varying Carbamoyl Substituents

Key Differences :

- (3-(tert-Butylcarbamoyl)phenyl)boronic acid (): Replaces the 2-fluorophenyl group with a bulky tert-butyl carbamoyl substituent.

- (3-(Methylcarbamoyl)phenyl)boronic acid (): Features a smaller methyl group on the carbamoyl nitrogen.

- (3-(4-Cyanophenylcarbamoyl)phenyl)boronic acid (): Substitutes the 2-fluorophenyl group with a 4-cyanophenyl moiety.

Table 1: Substituent Effects on Key Properties

Fluorophenyl-Substituted Boronic Acids

Ortho vs. Meta/Para Fluorination :

- 2-Fluorophenylboronic acid (): Lacks the carbamoyl group, resulting in lower molecular weight and rigidity. It exhibits moderate reactivity in rhodium-catalyzed carbometalation reactions (25% yield, 99% ee) compared to disubstituted analogs (41–99% yield) .

- 3-Fluorophenylboronic acid (): Fluorine in the meta position reduces steric hindrance near the boron center, enhancing reactivity in Suzuki couplings. However, the absence of a carbamoyl group limits hydrogen-bonding interactions.

Impact of Carbamoyl Addition: The carbamoyl group in the target compound introduces hydrogen-bonding sites, which may stabilize transition states in catalytic reactions or enhance binding to biological targets (e.g., enzymes or viral polymerases) compared to non-carbamoyl fluorophenyl analogs .

Physicochemical and Pharmacokinetic Properties

- This contrasts with SB170 compounds (), where phenyl boronic acids with lower rigidity and molecular weight show improved pharmacokinetic profiles.

- Thermal Stability : Grafting carbamoyl-fluorophenyl boronic acids onto polymers (e.g., polyvinyl alcohol) may inhibit thermal deactivation more effectively than carbazolyl derivatives, as seen in ultralong room-temperature phosphorescence (RTP) applications (lifetimes up to 4.444 s) .

Actividad Biológica

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a boronic acid group, which is known for its ability to interact with various biological targets. The presence of the 2-fluorophenyl moiety enhances its lipophilicity and may influence its binding affinity to proteins.

1. Inhibition of Chemokine Receptors

Research indicates that boronic acids can act as antagonists for chemokine receptors such as CXCR1 and CXCR2, which are involved in inflammatory responses and cancer progression. For example, a related boronic acid compound demonstrated noncompetitive antagonism against CXCR1/2 with an IC50 value of 38 nM, inhibiting calcium flux in human polymorphonuclear cells (PMNs) . This suggests that this compound may similarly modulate inflammatory pathways.

2. Anticancer Activity

Boronic acids have been studied for their ability to induce apoptosis in cancer cells by inhibiting proteasomes. In vitro studies have shown that certain boronic compounds can significantly reduce the viability of prostate cancer cells while sparing healthy cells . The cytotoxicity profile indicates that at a concentration of 5 µM, certain derivatives reduced cancer cell viability to approximately 33%, compared to 71% for healthy cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related boronic acid compounds:

Case Study 1: CXCR Antagonism

In a study focused on the development of novel chemokine receptor antagonists, a series of S-substituted phenylboronic acids were synthesized and evaluated. The compound SX-517 was identified as a potent antagonist, leading to significant reductions in inflammation in murine models when administered intravenously at doses as low as 0.2 mg/kg . This highlights the therapeutic potential of boronic acids in managing inflammatory diseases.

Case Study 2: Anticancer Properties

Another study assessed the anticancer properties of various boronic acid derivatives against prostate cancer cell lines. The results indicated that compounds with specific structural modifications exhibited significant cytotoxicity while maintaining selectivity towards healthy cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Q & A

Q. What are the optimal synthetic routes for (3-((2-fluorophenyl)carbamoyl)phenyl)boronic acid, and how are intermediates characterized?

The compound can be synthesized via multicomponent reactions involving carboxyphenylboronic acid, amines, aldehydes, and isocyanides under mild conditions (room temperature, 24 hours). Post-reaction purification typically employs preparative HPLC or column chromatography. Key intermediates are validated using NMR and NMR to confirm structural integrity, with specific attention to chemical shifts for the boronic acid group (δ ~7.70–8.25 ppm for aromatic protons adjacent to boron) and carbamoyl linkages (δ ~10.56 ppm for NH protons). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H] with <0.05 Da error) .

Q. How should researchers handle and store this compound to prevent degradation?

The compound is moisture-sensitive and prone to boroxine formation. Storage at 0–6°C in anhydrous conditions (e.g., sealed with desiccant) is critical. Solubility in polar aprotic solvents like DMSO or DMF facilitates experimental use, while aqueous buffers require pH adjustment to avoid boronic acid dimerization .

Q. What spectroscopic techniques are most reliable for characterizing boronic acid derivatives?

NMR is essential for identifying aromatic proton environments and carbamoyl NH signals. NMR (if available) confirms fluorophenyl substitution patterns. Infrared spectroscopy (IR) detects boronic acid B–O stretches (~1340 cm) and carbamoyl C=O stretches (~1650 cm). For purity, HPLC with UV detection at 254 nm is recommended, as silica gel chromatography may lead to irreversible binding .

Advanced Research Questions

Q. How does this compound interact with nuclear receptors like ERRγ, and what computational tools validate these interactions?

The compound acts as a pan-ERR agonist (ERRγ EC = 0.378 μM) by binding to the receptor’s ligand-binding domain. Molecular docking studies (e.g., Glide 2.5) predict binding poses, with scoring functions penalizing solvent-exposed charged groups. Enrichment factors >3 indicate strong selectivity over decoy ligands. Experimental validation involves competitive binding assays using -labeled GSK4716 and transcriptional reporter systems .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Structure-activity relationship (SAR) studies highlight the importance of the 2-fluorophenyl group for ERRγ potency. For example, replacing fluorine with chlorine reduces affinity by ~10-fold. Discrepancies in IC values may arise from assay conditions (e.g., serum protein interference). Cross-validation using orthogonal assays (e.g., SPR for binding kinetics and cell-based luciferase for functional activity) is advised .

Q. How can enantioselective synthesis be achieved using this compound as a building block?

Rhodium-catalyzed carbometalation with chiral ligands (e.g., (R)-BINAP) enables enantioselective addition to dihydropyridines. The 2-fluorophenyl substituent enhances reactivity compared to bulkier analogs (e.g., 2-chlorophenyl), yielding products with >99% ee. Reaction optimization includes ligand screening (5–12 mol%) and solvent selection (toluene > THF) .

Q. What in vitro ADMET profiles are associated with this compound, and how do they inform in vivo studies?

Microsomal stability assays (human liver microsomes) show moderate metabolic resistance (t >30 min), with CYP3A4 as the primary metabolizing enzyme. Plasma protein binding (>95%) and Caco-2 permeability (P >1 ×10 cm/s) suggest oral bioavailability. Toxicity screening in HepG2 cells (IC >50 μM) indicates low hepatotoxicity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.